molecular formula C8H14O B13796938 trans-3,4-Dimethylcyclohexanone CAS No. 28023-45-2

trans-3,4-Dimethylcyclohexanone

Cat. No.: B13796938
CAS No.: 28023-45-2
M. Wt: 126.20 g/mol
InChI Key: ZDCYWXYPRPCJOY-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3,4-Dimethylcyclohexanone: is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexanone, where two methyl groups are attached to the third and fourth carbon atoms in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Cyclohexanone: One common method involves the alkylation of cyclohexanone with methylating agents under controlled conditions to introduce the methyl groups at the desired positions.

    Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of 3,4-dimethylphenol, followed by oxidation to yield trans-3,4-dimethylcyclohexanone.

Industrial Production Methods: Industrial production typically involves large-scale catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3,4-Dimethylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to trans-3,4-dimethylcyclohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-3,4-Dimethylcyclohexanone is used as an intermediate in the synthesis of more complex organic molecules.

    Conformational Studies: Its unique structure makes it a subject of interest in conformational analysis and stereochemistry studies.

Biology and Medicine:

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry.

    Biological Studies: Its derivatives may be studied for potential biological activity.

Industry:

    Fragrance and Flavor Industry: It can be used as a precursor in the synthesis of fragrance and flavor compounds.

    Polymer Industry: It may be used in the production of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of trans-3,4-dimethylcyclohexanone in chemical reactions involves the interaction of its carbonyl group with various reagents. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. The trans configuration of the methyl groups can influence the steric and electronic properties of the molecule, affecting its reactivity and the outcome of reactions.

Comparison with Similar Compounds

  • trans-1,2-Dimethylcyclohexanone
  • cis-3,4-Dimethylcyclohexanone
  • trans-1,3-Dimethylcyclohexanone

Comparison:

  • Structural Differences: The position and configuration of the methyl groups differ among these compounds, leading to variations in their physical and chemical properties.
  • Reactivity: The trans configuration in trans-3,4-dimethylcyclohexanone can lead to different reactivity patterns compared to its cis counterpart or other positional isomers.
  • Applications: While similar compounds may have overlapping applications, the specific configuration of this compound can make it more suitable for certain reactions or applications.

Properties

CAS No.

28023-45-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3R,4R)-3,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

ZDCYWXYPRPCJOY-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)C[C@H]1C

Canonical SMILES

CC1CCC(=O)CC1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.